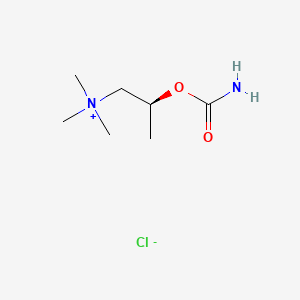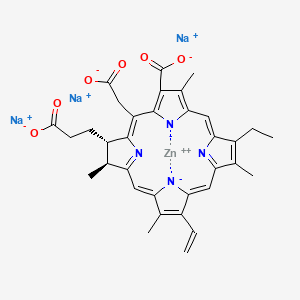
1-Phenylvinylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylvinylzinc bromide: is an organozinc compound with the chemical formula C8H7BrZn . It is a colorless liquid with a strong pungent odor and is primarily used in organic synthesis as a reagent for the preparation of other organic compounds . This compound is particularly valuable in the field of organic chemistry due to its ability to undergo various chemical reactions, making it a versatile intermediate in synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylvinylzinc bromide is typically synthesized by reacting zinc powder with benzyl bromide under dry, solvent-free conditions. The reaction proceeds as follows: [ \text{Zn} + \text{C}_6\text{H}_5\text{CH}_2\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHZnBr} ] After the reaction, the product can be purified by distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation and purification techniques is common in industrial settings to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylvinylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition Reactions: It can add to carbonyl compounds to form alcohols.
Olefin Halogenation Reactions: It can react with halogens to form halogenated products.
Aromatization Reactions: It can participate in reactions that lead to the formation of aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst.
Olefin Halogenation: Involves halogens such as bromine or chlorine under controlled conditions.
Aromatization: Often requires the presence of a base or a catalyst to facilitate the reaction.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Halogenated Compounds: Formed from olefin halogenation reactions.
Aromatic Compounds: Formed from aromatization reactions.
Aplicaciones Científicas De Investigación
1-Phenylvinylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including complex molecules and intermediates.
Biology: Utilized in the preparation of biologically active molecules for research purposes.
Mecanismo De Acción
The mechanism of action of 1-Phenylvinylzinc bromide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound facilitates the formation of carbon-zinc bonds, which can then participate in nucleophilic addition, substitution, and other reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants involved .
Comparación Con Compuestos Similares
- Phenylzinc bromide
- 4-Biphenylzinc bromide
- 2-(Ethoxycarbonyl)phenylzinc bromide
- Benzylzinc bromide
Comparison: 1-Phenylvinylzinc bromide is unique due to its vinyl group, which allows it to participate in a wider range of reactions compared to other organozinc compounds. The presence of the phenyl group also enhances its reactivity and stability, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
bromozinc(1+);ethenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIHQXNWCNTRT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[C-]C1=CC=CC=C1.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)

